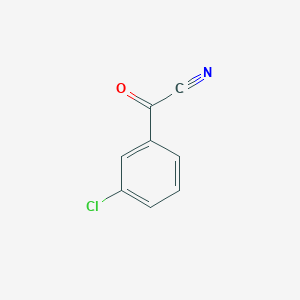

3-Chlorobenzoyl cyanide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKVHGBNVCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475188 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26152-02-3 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorobenzoyl Cyanide

Innovations in Aromatic Acyl Cyanide Synthesis

Recent advancements have moved away from traditional methods that often require highly toxic reagents and harsh conditions. The focus has shifted towards catalytic systems that operate under milder conditions and utilize safer cyanide sources.

The direct conversion of aroyl chlorides to aroyl cyanides is a fundamental reaction. A significant innovation in this area involves the use of a novel multi-component catalytic system that facilitates this conversion under environmentally benign conditions. lookchem.com

A modern, practical, and efficient method for the synthesis of aroyl cyanides, including 3-Chlorobenzoyl cyanide, employs a synergistic catalytic system at room temperature. organic-chemistry.orgorganic-chemistry.org This system avoids the use of highly toxic metal cyanides, such as potassium or sodium cyanide, and moisture-sensitive reagents like trimethylsilyl (B98337) cyanide. lookchem.comorganic-chemistry.org

Cyanation of Aroyl Chlorides

Catalytic Systems and Their Efficacy

Silver Iodide (AgI) Catalysis in Combination with Polyethylene Glycol (PEG) and Potassium Iodide (KI)

A key innovation is the use of a catalytic system composed of Silver Iodide (AgI), Polyethylene Glycol (PEG-400), and Potassium Iodide (KI). organic-chemistry.orgthieme-connect.com In this system, each component has a distinct and crucial role. AgI acts as the primary catalyst, enhancing the reaction rate by promoting the release of cyanide ions from the cyanating agent. organic-chemistry.org Polyethylene glycol (PEG-400) functions as a phase-transfer catalyst, facilitating the interaction between reactants in different phases. organic-chemistry.org The addition of Potassium Iodide (KI) is vital for improving the solubility of AgI and assisting in the nucleophilic substitution process. organic-chemistry.org This combination allows the reaction to proceed smoothly under mild conditions, representing a significant advancement over older, more hazardous methods. lookchem.com

Role of Potassium Hexacyanoferrate(II) as a Cyanating Agent

A major step towards greener chemistry in this synthesis is the use of Potassium Hexacyanoferrate(II), K₄[Fe(CN)₆], as the cyanide source. lookchem.comscielo.br This compound is non-toxic, inexpensive, and commercially available on a large scale. scielo.br Its use circumvents the significant environmental and safety risks associated with highly poisonous cyanides traditionally used in these reactions. lookchem.comscielo.br Research has demonstrated that K₄[Fe(CN)₆] is an effective and practical cyanating agent for converting aroyl chlorides to their corresponding aroyl cyanides, including this compound. organic-chemistry.orgscielo.br

The table below summarizes the effectiveness of this catalytic system for various aroyl chlorides.

| Entry | Aroyl Chloride | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | 8 | 89 |

| 2 | 2-Chlorobenzoyl chloride | 10 | 81 |

| 3 | This compound | 9 | 86 |

| 4 | 4-Chlorobenzoyl chloride | 8 | 88 |

| 5 | 4-Methylbenzoyl chloride | 9 | 85 |

| 6 | 4-Methoxybenzoyl chloride | 9 | 83 |

| 7 | 2-Furoyl chloride | 10 | 78 |

| Table 1: Efficacy of the AgI-PEG400-KI catalytic system with K₄[Fe(CN)₆] in DMF at room temperature. Data sourced from research by Li et al. (2006). thieme-connect.comthieme-connect.com |

To maximize the yield and efficiency of the synthesis of this compound, optimization of the reaction parameters is essential. This includes the choice of solvent, which can significantly influence the reaction outcome.

Optimization of Reaction Conditions

Solvent Effects (e.g., DMF)

The following table illustrates the impact of different solvents on the reaction yield.

| Entry | Solvent | Yield (%) |

| 1 | DMF | 89 |

| 2 | DMAc | 81 |

| 3 | NMP | 75 |

| Table 2: Effect of different solvents on the cyanation of benzoyl chloride, demonstrating the superior performance of DMF. Data sourced from research by Li et al. (2006). lookchem.com |

Alternative Synthetic Routes to Benzoyl Cyanides

Process Development and Scale-Up Considerations

Moving a synthesis from the laboratory to an industrial scale requires careful consideration of reaction conditions, work-up procedures, and methods for ensuring product quality.

For the large-scale synthesis of this compound, optimizing yield and maintaining high purity are paramount. Process development often focuses on solvent-free reactions to maximize reactor throughput and simplify product isolation. google.comgoogleapis.com

One patented industrial process involves reacting substituted benzoyl chlorides with copper cyanide without any solvent at temperatures between 150-165°C for a relatively short reaction time of under 5 hours. googleapis.com After the reaction, the mixture is cooled, and an aprotic solvent is added to precipitate the inorganic copper salts, which are then removed by filtration. googleapis.com The pure product is subsequently crystallized by cooling the filtrate, a method that avoids high-temperature distillation that could lead to thermal degradation and the formation of by-products. googleapis.com

In the high-temperature synthesis using sodium cyanide, purity is achieved by removing the product directly from the solid sodium chloride by-product via vacuum distillation. prepchem.comgoogle.com Subsequent fractional distillation of the crude product yields this compound with high purity (94% yield). prepchem.comgoogle.com

Table 3: Parameters for Yield Optimization and Purity Control

| Method | Key Parameters for Optimization | Purification Technique | Final Yield | Source(s) |

|---|---|---|---|---|

| High-Temperature NaCN Reaction | Reaction at 220°C for 90 min. | Vacuum removal from salt, followed by fractional distillation. | 94% | prepchem.comgoogle.com |

| Solvent-Free CuCN Reaction | Reaction at 150-165°C for < 5 hours. | Precipitation of salts with aprotic solvent, filtration, and crystallization of product from filtrate. | Not specified | googleapis.com |

Industrial Feasibility and Economic Aspects

The industrial-scale production of this compound is predicated on synthetic routes that are not only high-yielding but also economically viable and scalable. The primary method for commercial synthesis involves the reaction of 3-chlorobenzoyl chloride with a cyanide source, a process that has been refined to optimize efficiency and cost-effectiveness.

Industrial Feasibility:

The dominant industrial synthesis of this compound is the reaction between 3-chlorobenzoyl chloride and an alkali metal cyanide, such as sodium cyanide, or anhydrous hydrocyanic acid. google.com This process is typically conducted at elevated temperatures, ranging from 100°C to 300°C. google.com A crucial component for the reaction's success on an industrial level is the use of a heavy metal cyanide catalyst, with copper(I) cyanide being a frequently cited example. google.comprepchem.com

The reaction is generally performed in a stirred reactor, and the mixture is heated for a specific duration to ensure complete conversion. For instance, a documented method involves heating a mixture of 3-chlorobenzoyl chloride, sodium cyanide, and a catalytic amount of copper(I) cyanide to 220°C over 90 minutes. google.comprepchem.com This process has demonstrated high efficiency, with reported yields reaching up to 94%. google.comprepchem.com Following the reaction, the product is separated from by-products like sodium chloride. Purification of the crude this compound is typically achieved through fractional distillation under vacuum, which is a standard and scalable technique in the chemical industry. google.com This method's feasibility is enhanced by its high throughput and the use of well-established industrial equipment and procedures.

Interactive Table: Industrial Synthesis Parameters for this compound Click on the headers to sort the data.

| Parameter | Details | Source(s) |

| Primary Reactant | 3-Chlorobenzoyl chloride | google.comprepchem.com |

| Cyanide Source | Sodium cyanide or anhydrous hydrocyanic acid | google.com |

| Catalyst | Copper(I) cyanide | google.comprepchem.com |

| Reaction Temperature | 100°C - 300°C (Example: 220°C) | google.com |

| Reaction Time | Example: 90 minutes | google.comprepchem.com |

| Purification Method | Fractional distillation | google.com |

| Reported Yield | Up to 94% | google.comprepchem.com |

Economic Aspects:

The economic viability of producing this compound is influenced by several key factors, from raw material costs to energy consumption and waste management.

Catalyst Cost and Recovery: While used in smaller quantities, the cost of the copper(I) cyanide catalyst contributes to the production expenses. google.com Economically efficient processes may involve catalyst recovery and recycling to minimize costs, although this adds complexity to the production setup.

Energy Consumption: The synthesis requires significant energy input to maintain high reaction temperatures (e.g., 220°C) and for the subsequent vacuum distillation process. google.com Energy costs are a substantial part of the operational expenditure for any large-scale chemical manufacturing process.

Waste Management: The production of organic fine chemicals generates waste streams that require proper management. europa.eu In this synthesis, the disposal of salt by-products (e.g., sodium chloride) and any residual cyanide-containing waste must be handled in an environmentally responsible and cost-effective manner, adhering to strict regulations. google.comepa.gov

Process Efficiency and Yield: High reaction yields, such as the 94% reported for this method, are crucial for economic success as they maximize the amount of final product obtained from a given quantity of raw materials. google.com Minimizing side reactions and by-product formation through precise process control is key to maintaining high efficiency.

Interactive Table: Economic Factors in this compound Production Click on the headers to sort the data.

| Economic Factor | Description | Source(s) |

| Starting Materials | Cost of 3-chlorobenzoyl chloride and cyanide source (e.g., sodium cyanide) are major expenses. | smolecule.comepa.gov |

| Catalyst | Cost of copper(I) cyanide adds to the overall production budget. | google.com |

| Energy | Significant energy is required for heating the reaction and for vacuum distillation. | google.comeuropa.eu |

| Capital & Equipment | Costs associated with specialized reactors and distillation columns suitable for high temperatures and corrosive materials. | europa.eu |

| Waste Disposal | Management of salt by-products and any hazardous waste streams incurs costs. | epa.goveuropa.eu |

| Yield & Purity | High yields directly improve economic output; purification steps add cost but ensure product quality. | google.com |

Mechanistic Investigations of 3 Chlorobenzoyl Cyanide Reactions

Electrochemical Reduction Pathways

The electrochemical reduction of 3-chlorobenzoyl cyanide proceeds through a series of well-defined steps, initiating with the formation of an anion radical. This process has been studied in various solvents, including acetonitrile (B52724) and N,N-dimethylformamide, and in the presence of water. acs.orgacs.org

Formation and Characterization of Anion Radicals

The initial step in the electrochemical reduction of this compound is a one-electron transfer to the molecule, resulting in the formation of an anion radical. acs.orgacs.org This transient species is a key intermediate that dictates the subsequent course of the reaction. The standard potentials for this initial reduction step have been evaluated and are influenced by the substituent on the benzoyl cyanide molecule. acs.orgacs.org

The formation of these anion radicals can be observed and characterized using electrochemical techniques. The stability and subsequent reactivity of the anion radical are crucial in determining the final product distribution. acs.orgacs.org

Dimerization Processes and Intermediate Dianion Formation

Following their formation, the anion radicals of this compound undergo a rapid dimerization process. acs.orgacs.org This step is a critical juncture in the reaction mechanism, leading to the formation of a dianionic intermediate. acs.orgacs.org The rate of this dimerization has been quantitatively evaluated and is influenced by factors such as the solvent and the presence of water, which can increase the dimerization rate constant. acs.orgacs.org

The intermediate dianion formed during the dimerization of the anion radicals has been identified as the dianion of the dicyanohydrin of the corresponding benzil (B1666583) analogue. acs.orgacs.org This structure is a pivotal intermediate that undergoes further transformations, leading to the final products of the electrochemical reduction. acs.orgacs.org

Subsequent Reaction Pathways

The dianion of the dicyanohydrin of the benzil analogue is not a stable species and readily undergoes further reactions. These subsequent pathways are crucial in determining the final product mixture and involve processes such as cyanide expulsion and molecular rearrangements. acs.orgacs.org

One of the primary subsequent reaction pathways for the intermediate dianion is the expulsion of a cyanide ion. acs.orgacs.org This elimination step leads to the formation of the anion of the monocyanohydrin of the corresponding benzil. This anion can then undergo a further expulsion of another cyanide ion to yield the benzil analogue as one of the final products. acs.orgacs.org The amount of the benzil analogue produced can be influenced by the reaction conditions, with the presence of water leading to an increased yield. acs.orgacs.org

In a parallel reaction pathway, the anion of the monocyanohydrin of benzil can undergo a rearrangement. acs.orgacs.org This intramolecular rearrangement leads to the formation of the monoanion of mandelonitrile (B1675950) benzoate. acs.orgacs.org This pathway represents a competing reaction to the cyanide expulsion and contributes to the diversity of products observed in the electrochemical reduction of this compound. acs.orgacs.org

Influence of Solvent and Proton Donors (e.g., Water) on Reaction Kinetics and Product Distribution

The solvent environment and the presence of proton donors, such as water, play a critical role in the reaction kinetics and the distribution of products for acyl cyanides. Studies on the hydrolysis of the related compound p-chlorobenzoyl cyanide in water provide significant insights that can be extended to the 3-chloro isomer. rsc.orgrsc.org

The hydrolysis of p-chlorobenzoyl cyanide to produce the corresponding benzoic acid is highly dependent on the pH of the aqueous solution. rsc.orgrsc.org At a high pH (above 5.0), the reaction is first-order with respect to the hydroxide (B78521) ion concentration [OH-], indicating a dominant bimolecular reaction mechanism where the hydroxide ion acts as the primary nucleophile attacking the carbonyl carbon. rsc.orgrsc.org

As the pH decreases, the reaction enters a region where the rate becomes largely independent of pH. rsc.orgrsc.org In this plateau region, a water-mediated reaction becomes the dominant pathway. rsc.orgrsc.org This reaction is subject to general base catalysis. rsc.orgrsc.org Unexpectedly, at very low pH values, the rate of hydrolysis decreases as the concentration of hydronium ions [H3O+] increases, suggesting an inhibitory effect by acids. rsc.orgrsc.org The data are consistent with a two-step mechanism for carbonyl hydration involving a carbonyl addition intermediate. rsc.org

The chloro-substituent, whether in the para or meta position, influences the electrophilicity of the carbonyl carbon. For instance, p-chlorobenzoyl cyanide hydrolyzes approximately twice as fast as benzoyl cyanide across the entire pH range studied. rsc.orgrsc.org This suggests that the electron-withdrawing nature of the chlorine atom enhances the reactivity of the carbonyl group toward nucleophilic attack. While specific kinetic data for the 3-chloro isomer is not detailed in the available literature, a similar enhancement in reactivity is anticipated.

The choice of solvent is crucial in reactions involving cyanide ions. For instance, in the synthesis of nitriles from halogenoalkanes, the use of ethanol (B145695) as a solvent is preferred because the presence of water can lead to the formation of alcohol byproducts through competing hydrolysis reactions. libretexts.org In non-polar solvents, the rates of certain reactions are observed to be slower due to higher activation enthalpies. nih.gov Conversely, some reactions show significant rate enhancements in less polar alcohols compared to water, which can be attributed to the reduced hydrogen-bonding capacity of the solvent and may even lead to a change in the reaction mechanism. nih.gov

Table 1: Effect of pH on the Hydrolysis Mechanism of Acyl Cyanides Data extrapolated from studies on p-chlorobenzoyl cyanide.

| pH Range | Dominant Mechanism | Kinetic Dependence | Role of Water/Proton Donor |

| > 5.0 | Bimolecular reaction with OH- | First-order in [OH-] | OH- acts as the nucleophile. |

| ~2.5 - 5.0 | Water reaction (Plateau) | Largely independent of pH | Water acts as the nucleophile; general base catalysis observed. |

| < 2.5 | Water reaction (Inhibition) | Rate decreases with increasing [H3O+] | Reaction is inhibited by acid. |

Nucleophilic and Electrophilic Reactivity Studies

The dual functionality of the carbonyl and nitrile groups, combined with the chloro-substituted aromatic ring, imparts a rich and varied chemical reactivity to this compound.

Mechanisms of Addition Reactions to the Carbonyl and Nitrile Groups

The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. savemyexams.com Nucleophilic addition to this carbon is a fundamental reaction, leading to a change in hybridization from sp² to sp³ and a transformation from a trigonal planar to a tetrahedral geometry. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a proton source (like water or a dilute acid) in a second step to yield the final alcohol product. libretexts.org

A classic example is the formation of a cyanohydrin, where a cyanide ion acts as the nucleophile. chemguide.co.uk While this reaction is reversible, it can be driven to completion. masterorganicchemistry.com The stability of the resulting alkoxide intermediate and the basicity of the attacking nucleophile determine whether the addition is reversible or irreversible. masterorganicchemistry.com

The nitrile group (-C≡N) also undergoes addition reactions, although it is generally less reactive than the carbonyl group. The nitrile carbon is electrophilic and can be attacked by strong nucleophiles like Grignard reagents. libretexts.orgchemistrysteps.com This reaction initially forms an imine anion, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com The nitrile group can also be reduced by reagents like lithium aluminum hydride (LiAlH₄) to form a primary amine. chemistrysteps.com This reduction proceeds through nucleophilic addition of hydride ions. chemistrysteps.com

Hydrolysis of the nitrile group, under either acidic or basic conditions, can occur to form a carboxylic acid or a primary amide as an intermediate. chemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.com

Table 2: General Nucleophilic Addition Reactions

| Functional Group | Reagent/Nucleophile | Intermediate | Final Product |

| Carbonyl (C=O) | Cyanide (e.g., NaCN/H+) | Tetrahedral Alkoxide | Hydroxynitrile |

| Nitrile (C≡N) | Grignard Reagent (R-MgBr) then H₃O+ | Imine Anion | Ketone |

| Nitrile (C≡N) | LiAlH₄ then H₂O | Imine Salt | Primary Amine |

| Nitrile (C≡N) | H₃O+ (Hydrolysis) | Imidic Acid / Amide | Carboxylic Acid |

Substitution Reactions Involving the Halogen and Cyanide Moieties

Substitution reactions can potentially occur at the aromatic chlorine atom or the cyanide group. Nucleophilic substitution of the cyanide group is a known reaction pathway for related compounds. For instance, the cyano group in 2-chlorobenzyl cyanide can be replaced by other nucleophiles such as amines or thiols. The synthesis of acyl cyanides itself is often achieved by the reaction of an acyl chloride (e.g., 3-chlorobenzoyl chloride) with a cyanide salt, which is a nucleophilic acyl substitution reaction where the chloride is replaced by cyanide. rsc.orgoup.com

Conversely, nucleophilic aromatic substitution (SNAAr) of the chlorine atom on the benzene (B151609) ring is generally difficult. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In this compound, the carbonyl and cyano groups are meta to the chlorine atom, providing less activation compared to an ortho or para arrangement. Therefore, substitution of the chlorine atom would likely require harsh reaction conditions or the use of specific catalysts.

The cyanide ion itself is an excellent nucleophile and is commonly used to displace halides from alkyl halides to form nitriles. libretexts.org The synthesis of the related 3-chlorobenzyl cyanide, for example, involves the nucleophilic substitution of 3-chlorobenzyl chloride with cyanide ions. This reaction can proceed via SN1 or SN2 mechanisms, and its efficiency can be enhanced by using phase-transfer catalysts.

Spectroscopic and Structural Elucidation of 3 Chlorobenzoyl Cyanide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of 3-Chlorobenzoyl cyanide is expected to be dominated by the stretching vibrations of its two key functional groups: the nitrile (C≡N) and the carbonyl (C=O) groups.

The nitrile group (C≡N) typically exhibits a sharp and strong absorption band in the region of 2260-2220 cm⁻¹. The intensity of this band is a clear indicator of the presence of the nitrile functionality.

The carbonyl group (C=O) of the benzoyl moiety is expected to show a strong absorption band in the range of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower its stretching frequency compared to a non-conjugated ketone.

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2260-2220 | Strong, Sharp |

| C=O Stretch | 1680-1660 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound will exclusively show signals in the aromatic region, as there are no aliphatic protons in its structure. The aromatic protons on the substituted benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. Protons on an aromatic ring typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm tcichemicals.com.

The substitution pattern of the 3-chloro-substituted ring will lead to a complex splitting pattern. The four aromatic protons are in different chemical environments and will likely appear as a set of multiplets. The electron-withdrawing nature of the chloro and benzoyl cyanide groups will deshield the aromatic protons, shifting their signals further downfield.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

The ¹³C NMR spectrum of this compound will provide information about all the carbon atoms in the molecule. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.

The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 110-125 ppm. The carbonyl carbon (C=O) will appear significantly downfield, typically in the region of 180-200 ppm, due to the strong deshielding effect of the oxygen atom.

The six carbons of the aromatic ring will have chemical shifts in the typical aromatic region of 120-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will be influenced by the electronegativity of chlorine, and its chemical shift will be affected accordingly. The quaternary carbon to which the benzoyl group is attached will also have a distinct chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 200 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C=O | 130 - 140 |

| C≡N | 110 - 125 |

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

The electronic characteristics of 3-chlorobenzoyl cyanide are dictated by the interplay of the phenyl ring, the electron-withdrawing benzoyl group, the cyano group, and the chloro substituent. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these properties.

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are employed to determine the optimized geometry and electronic properties of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels. For substituted benzoyl derivatives, the choice of functional and basis set (e.g., B3LYP/6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO is anticipated to be centered on the benzoyl cyanide moiety, particularly the carbonyl and cyano groups, due to their electron-withdrawing nature. The meta-chloro substituent, through its inductive effect, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl cyanide. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Compound | Substituent Effect | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzoyl Cyanide | Reference (No substituent) | - | - | - |

| This compound | Inductive Electron-Withdrawing (-I) | Lowered | Lowered | Slightly Reduced |

| 4-Chlorobenzoyl Cyanide | Inductive (-I) and Resonance (-M) Electron-Withdrawing | Lowered | Significantly Lowered | Reduced |

Note: Specific calculated values are not available in the searched literature. The table reflects predicted trends based on established principles of substituent effects.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites susceptible to attack by electrophiles or coordination to Lewis acids. The carbonyl carbon and the carbon atom of the cyano group would exhibit a positive potential, marking them as primary sites for nucleophilic attack. The chlorine atom would also contribute to the modification of the electrostatic potential of the aromatic ring.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and determining the energetics of reaction pathways.

The electroreduction of benzoyl cyanides has been a subject of mechanistic studies. umn.edu The initial step involves a one-electron transfer to the molecule to form a radical anion. umn.edu For substituted benzoyl cyanides, this initial reduction is a key step, and its potential is influenced by the nature of the substituent on the phenyl ring. umn.edu

Computational methods can be used to model this process and characterize the structure of the resulting radical anion. Furthermore, the subsequent steps of the reaction, such as dimerization of the radical anions, can be investigated by locating the corresponding transition states. umn.edu Characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

In the case of the electroreduction of substituted benzoyl cyanides, the reaction proceeds through the formation of a radical anion, which then dimerizes. umn.edu This dimerization leads to an intermediate dianion that can undergo further reactions. umn.edu

By calculating the energies of reactants, intermediates, transition states, and products, the thermodynamics and kinetics of a reaction can be determined. For the electroreduction of benzoyl cyanides, the standard potential for the initial one-electron reduction step is a critical thermodynamic parameter.

Studies on substituted benzoyl cyanides have shown that electron-withdrawing substituents, such as a chloro group, make the initial reduction more favorable (i.e., occur at a less negative potential). umn.edu This is because the electron-withdrawing group stabilizes the resulting radical anion. The rate of the subsequent dimerization reaction is also influenced by the substituent. umn.edu

| Compound | Standard Potential (E°) vs. SCE (V) | Dimerization Rate Constant (kdim) (M-1s-1) |

|---|---|---|

| Benzoyl Cyanide | -1.29 | 1.1 x 105 |

| p-Chlorobenzoyl Cyanide | -1.18 | 2.1 x 105 |

Data sourced from Macías-Ruvalcaba & Evans (2007). umn.edu Data for this compound is not available in the source, but the trend for the p-chloro isomer suggests that the 3-chloro isomer would also have a less negative standard potential than the unsubstituted benzoyl cyanide due to the electron-withdrawing nature of the chlorine atom.

Molecular Dynamics and Conformation Analysis

Computational studies, including molecular dynamics (MD) simulations and conformational analysis, are essential tools for understanding the flexibility and structural dynamics of molecules like this compound. These methods provide insights into the molecule's preferred shapes (conformers), the energy barriers separating them, and how the molecule behaves over time at an atomic level.

The primary focus of conformational analysis for this compound is the rotation around the single bond connecting the 3-chlorophenyl ring to the carbonyl group. This rotation defines the dihedral angle (or torsion angle) between the plane of the aromatic ring and the plane of the carbonyl cyanide moiety. The variation of the molecule's potential energy as this angle changes determines the conformational landscape, including the identification of stable conformers and the transition states that separate them.

For the parent compound, benzoyl cyanide, experimental studies using 13C dynamic nuclear magnetic resonance (NMR) spectroscopy have determined the free energy barrier for this internal rotation. rsc.org This barrier represents the energy required for the carbonyl cyanide group to rotate from a stable, planar conformation to a higher-energy, perpendicular transition state.

| Compound | Method | Free Energy Barrier (ΔG‡) |

|---|---|---|

| Benzoyl cyanide | 13C Dynamic NMR | 8.4 kcal/mol |

Data sourced from Anet, F. A. L., & Ghiaci, M. (1979). rsc.org

This experimental value for benzoyl cyanide serves as a fundamental benchmark. For this compound, a similar energy profile is expected, though the precise height of the rotational barrier would be influenced by the electronic and steric effects of the chlorine atom at the meta position. A detailed molecular dynamics simulation would involve calculating the forces on each atom and solving the equations of motion to simulate the molecule's movement over time. Such a simulation would reveal the frequencies and pathways of conformational changes, providing a dynamic picture of the molecule's flexibility.

A typical conformational analysis would involve a systematic scan of the potential energy surface by rotating the C(aryl)-C(carbonyl) dihedral angle. The results would likely show two energy minima corresponding to planar or near-planar conformations, where the delocalization of π-electrons between the aromatic ring and the carbonyl group provides stabilization. The energy maxima would correspond to conformations where the carbonyl group is perpendicular to the phenyl ring, disrupting this conjugation. While specific computational studies on this compound are not extensively reported in the literature, the principles derived from studies of benzoyl cyanide and other substituted benzophenones provide a clear framework for understanding its conformational behavior. rsc.org

Chemical Transformations and Derivatization Strategies

Introduction of the 3-Chlorobenzoyl Moiety into Complex Molecular Architectures

3-Chlorobenzoyl cyanide serves as a reactive precursor for introducing the 3-chlorobenzoyl group into various molecular structures. This introduction is primarily achieved through acylation reactions, where the electrophilic carbonyl carbon of the cyanide is attacked by a nucleophile. cymitquimica.com The reactivity of this compound in these transformations makes it a valuable building block in organic synthesis.

One common application is the acylation of amines and alcohols. For instance, the reaction of this compound with piperazine (B1678402) leads to the formation of 1-(3-Chlorobenzoyl)piperazine. ontosight.ai This reaction typically occurs in the presence of a base to neutralize the hydrogen cyanide byproduct. ontosight.ai Similarly, it can be used to acylate hydroxyl groups in complex molecules, such as in the synthesis of chemically modified uridine (B1682114) derivatives, where the 3-chlorobenzoyl group was introduced to enhance biological activity. scirp.org

The related compound, 3-chlorobenzoyl chloride, is also widely used for these transformations and often serves as a benchmark for reactivity. cymitquimica.comguidechem.cominnospk.com Both this compound and the corresponding chloride are employed in Friedel-Crafts acylation reactions to attach the 3-chlorobenzoyl moiety to aromatic rings, a key step in synthesizing more complex aromatic ketones. guidechem.com

The versatility of this compound extends to its use in the synthesis of intermediates for pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com For example, its derivatives are precursors in the preparation of isoquinoline (B145761) derivatives, which have shown potential as CRTH2 antagonists. cymitquimica.com

Table 1: Examples of Acylation Reactions

| Nucleophile | Product | Application Area |

| Piperazine | 1-(3-Chlorobenzoyl)piperazine | Pharmaceutical Intermediate ontosight.ai |

| Uridine Derivative | 5'-O-(3-Chlorobenzoyl)uridine | Modified Nucleosides scirp.org |

| n-Butylamine | N-Butyl-3-chlorobenzamide | Mechanistic Studies rsc.org |

| Aniline | N-Phenyl-3-chlorobenzamide | General Amide Synthesis |

Synthesis of Heterocyclic Compounds Incorporating 3-Chlorobenzoyl Scaffolds

The dual functionality of this compound, possessing both a reactive acyl cyanide group and a substituted phenyl ring, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds.

Oxazoles: this compound can be utilized in the synthesis of 2,5-disubstituted oxazoles. One method involves the condensation of acyl cyanides with aldehydes in the presence of hydrogen chloride, which can lead to the formation of oxazole (B20620) derivatives. Specifically, reacting this compound with an appropriate aldehyde would yield a 2-(3-chlorophenyl)-substituted oxazole. These oxazole cores are present in many biologically active molecules and functional materials. nih.gov

Thiazoles: The synthesis of thiazole (B1198619) derivatives can also be achieved using precursors derived from this compound. For example, a common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. orientjchem.orgacgpubs.org While not a direct reaction of this compound, its derivatives, such as α-halo-3-chloroacetophenone, which can be synthesized from related starting materials, are key intermediates for accessing 2-arylthiazoles. Thiazole-containing compounds are known for a wide range of biological activities, including anticancer and antimicrobial properties. nih.govanalis.com.my

Tetrazoles: The nitrile group within the this compound structure can participate in cycloaddition reactions. For instance, the reaction of nitriles with azides is a common method for forming tetrazole rings. mdpi.com This makes this compound a potential precursor for the synthesis of 5-(3-chlorophenyl)-1H-tetrazole, a scaffold of interest in medicinal chemistry.

Other Heterocycles: The reactivity of the acyl cyanide group allows for its transformation into other functional groups, which can then be used to construct different heterocyclic systems. For example, reduction of the nitrile can lead to aminomethyl ketones, which are versatile intermediates. The related compound, 3-chlorobenzyl cyanide, is a known precursor for tetrazoles and sulfonamides.

Table 2: Heterocyclic Scaffolds from this compound & Related Precursors

| Heterocycle Class | General Method | Resulting Scaffold |

| Oxazole | Condensation with Aldehydes | 2-(3-chlorophenyl)oxazole |

| Thiazole | Hantzsch Synthesis (from derived α-haloketone) | 2-(3-chlorophenyl)thiazole |

| Tetrazole | [3+2] Cycloaddition with Azides mdpi.com | 5-(3-chlorophenyl)-1H-tetrazole |

| Thiadiazole | Cyclization of Diacyl Hydrazides asianpubs.org | 2-(3-chlorobenzyl)-5-phenyl-1,3,4-thiadiazole |

Catalyst Development for this compound Transformations

The reactions involving this compound can often be enhanced or enabled by the use of catalysts. Catalyst development focuses on improving reaction rates, yields, and selectivity.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate the carbonyl group of acyl cyanides, including this compound, thereby increasing its electrophilicity for acylation reactions. saskoer.ca In Friedel-Crafts acylations, strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard catalysts. saskoer.caresearchgate.net For other transformations, a range of Lewis acids such as zinc chloride, copper(I) cyanide, and various metal triflates can be screened to find the optimal catalyst for a specific substrate and reaction. researchgate.netgoogle.com For instance, the synthesis of acyl cyanides from acyl chlorides and metal cyanides is often catalyzed by copper(I) cyanide. google.comprepchem.com Double metal cyanides have also been investigated as heterogeneous Lewis acid catalysts for nitrile synthesis. rsc.org

Base Catalysis: In acylation reactions where this compound reacts with nucleophiles like amines or alcohols, bases are often used. While their primary role can be to scavenge the acidic byproduct (HCN), they can also act as nucleophilic catalysts. ontosight.ai Tertiary amines, for example, can catalyze acylation reactions. google.com The spontaneous benzoylation of amines by acyl cyanides has been shown to have kinetic terms that suggest both uncatalyzed and base-catalyzed pathways. rsc.org

Phase-Transfer Catalysis: For reactions involving a water-insoluble organic substrate like this compound and a water-soluble reagent (e.g., sodium cyanide), phase-transfer catalysts (PTCs) are highly effective. Catalysts such as tetrabutylammonium (B224687) chloride facilitate the transfer of the cyanide anion into the organic phase, accelerating the reaction. google.com This methodology is particularly relevant for the synthesis of the related 3-chlorobenzyl cyanide from 3-chlorobenzyl chloride.

Table 3: Catalysts Used in Transformations of Acyl Cyanides and Related Compounds

| Catalyst Type | Catalyst Example(s) | Reaction Type | Role of Catalyst |

| Lewis Acid | AlCl₃, FeCl₃ saskoer.caresearchgate.net | Friedel-Crafts Acylation | Activation of the acyl group |

| Lewis Acid | Copper(I) Cyanide google.comprepchem.com | Acyl Cyanide Synthesis | Facilitates cyanide transfer |

| Base | Tertiary Amines google.com | Acylation of Amines | Nucleophilic catalysis / Acid scavenger |

| Phase-Transfer | Tetrabutylammonium Chloride google.com | Nucleophilic Substitution | Transfers aqueous reactant to organic phase |

| Heterogeneous | Double Metal Cyanides rsc.org | Nitrile Synthesis | Heterogeneous Lewis acidity |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

3-Chlorobenzoyl cyanide is a bifunctional compound possessing both an electrophilic carbonyl center and a cyano group, making it a reactive component for constructing larger molecules. Its utility is primarily seen in its capacity to introduce the 3-chlorobenzoyl moiety into a target structure. This particular structural unit is of interest in the development of biologically active compounds. The synthesis of this compound can be achieved through the reaction of 3-chlorobenzoyl chloride with a cyanide source, such as sodium cyanide, often with a copper(I) cyanide catalyst. prepchem.com

While direct, high-yield conversions of this compound to benzil (B1666583) (1,2-diphenylethane-1,2-dione) structures are not extensively documented in dedicated studies, its chemical nature as an acyl cyanide suggests its potential as a precursor. Acyl cyanides can function as acylating agents, and their reactions can lead to the formation of α-ketocarbonyl compounds, which are structurally related to benzils. For instance, the reduction of benzoyl cyanides can lead to the formation of radical anions that dimerize, providing a pathway to vicinal dicarbonyl-containing structures. These benzil derivatives are, in turn, important substrates for the synthesis of various heterocyclic systems.

The 3-chlorobenzoyl structural motif is a component of various molecules designed for biological applications. The reactivity of this compound allows it to serve as a key intermediate in the synthesis of these complex targets. Its role as a building block is noted in the preparation of agrochemicals and potential pharmaceutical agents.

A significant application of this compound is its use as a starting material for the synthesis of certain herbicides. google.com Specifically, acyl cyanides are valuable precursors for producing 1,2,4-triazin-5-ones, a class of compounds known to possess potent herbicidal properties. google.com A documented synthetic pathway involves the conversion of a benzoyl cyanide to a phenylglyoxylic acid ester, which then undergoes reaction with acetylhydrazine. google.com The resulting hydrazone is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to yield the final triazinone product. google.com This multi-step synthesis highlights the role of the acyl cyanide as the foundational block for building the heterocyclic core responsible for the herbicidal activity. google.com The herbicidal class known as triazinones, which includes commercial products like Metribuzin, often functions by inhibiting photosynthesis in target weed species.

Intermediate in the Synthesis of Biologically Active Compounds

Strategies for Chemo- and Regioselective Functionalization

The functionalization of this compound can be approached by considering the distinct reactivity of its three primary components: the carbonyl group, the cyano group, and the substituted aromatic ring.

Carbonyl Group: The carbonyl carbon is a primary site for nucleophilic attack. This allows for reactions with various nucleophiles to form tetrahedral intermediates, leading to a range of derivatives.

Cyano Group: The cyanide moiety can also be a site of reaction. It can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. This functional group transformation significantly alters the molecule's properties and subsequent reactivity.

Aromatic Ring: The benzene (B151609) ring is subject to electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents. The chlorine atom is an ortho-, para-director, while the acyl group is a meta-director. This competition can lead to complex product mixtures unless reaction conditions are carefully controlled to favor one directing influence over the other.

Strategies for achieving chemoselectivity (differentiating between the reactive functional groups) and regioselectivity (controlling the position of substitution on the ring) rely on the careful choice of reagents and reaction conditions. For example, a regioselective benzoylation of unprotected glycosides has been achieved using benzoyl cyanide at low temperatures, demonstrating the controlled reactivity of the acyl cyanide group under specific conditions. acs.org While specific studies detailing a full range of selective functionalizations on this compound itself are limited, the principles of physical organic chemistry provide a framework for predicting and controlling its reaction pathways.

Medicinal Chemistry and Biological Activity Studies of 3 Chlorobenzoyl Derivatives

Design and Synthesis of Novel Chemical Entities

The synthesis of novel compounds is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of potential drug candidates. The 3-chlorobenzoyl scaffold serves as a versatile starting point for creating a diverse library of molecules.

Exploration of the 3-Chlorobenzoyl Motif in Potential Therapeutic Agents

The 3-chlorobenzoyl moiety has been incorporated into a wide range of molecular frameworks to explore their therapeutic potential. Research has shown that derivatives containing this group exhibit various biological activities, including antimicrobial and anticancer effects. For instance, the related compound, 3-chlorobenzyl cyanide, is a known precursor for synthesizing tetrazoles and sulfonamides, which are important classes of compounds in medicinal chemistry. The reactivity of the cyanogen (B1215507) group in 3-chlorobenzoyl cyanide allows for its conversion into various heterocyclic systems, which are often associated with significant biological activity.

The synthesis of this compound itself can be achieved through the reaction of 3-chlorobenzoyl chloride with sodium cyanide. This straightforward conversion provides a ready source of the starting material for further chemical exploration.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds into effective drugs. For derivatives of 3-chlorobenzoyl compounds, SAR studies have provided valuable insights.

Impact of Substituent Modifications on Biological Potency

While specific SAR studies on a broad range of derivatives synthesized directly from this compound are not extensively documented in publicly available literature, general principles can be inferred from related series of compounds. For example, in a series of 1-allyl-3-benzoylthiourea (B5185869) analogs, the position of the chloro substituent on the benzoyl ring was found to influence analgesic activity. mdpi.com

In another study on novel 3,6-diunsaturated 2,5-diketopiperazines with anticancer activity, it was observed that electron-withdrawing groups might not be favorable for high anticancer activity. mdpi.com This suggests that the electronic properties of substituents on the 3-chlorobenzoyl ring can significantly modulate the biological potency of the resulting derivatives. The development of pyrethroids has also involved the use of chlorobenzyl cyanide derivatives, where the stereochemistry of the molecule plays a critical role in its insecticidal activity. mdpi.com

Biochemical and Molecular Interaction Studies of Derivatives

Identifying the molecular targets and understanding the mechanism of action are fundamental steps in the development of any new therapeutic agent. For compounds containing the 3-chlorobenzoyl moiety, various biological targets have been identified.

Target Identification and Mechanism of Action Analysis

Derivatives containing the 3-chlorobenzoyl scaffold have been shown to interact with a variety of biological targets. For example, some derivatives have been investigated as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase and as non-nucleoside reverse transcriptase inhibitors. chemicalbook.com The mechanism of action for such compounds involves the disruption of cellular signaling pathways by inhibiting the activity of these key enzymes.

In the context of antimicrobial activity, compounds containing the 3-chlorobenzoyl group have been shown to be effective against various bacterial strains. While the precise mechanisms are often complex and compound-specific, they can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. Molecular docking studies on some 3-chlorobenzoyl derivatives have aimed to predict their binding affinities to target proteins like cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory activity.

The following table provides a summary of some biologically active compounds containing the 3-chlorobenzoyl motif and their reported activities.

| Compound Class | Biological Activity | Target/Mechanism of Action |

| Tetrazoles and Sulfonamides | Potential broad biological activities | Varied, depending on the final structure |

| 1-allyl-3-(substituted benzoyl)thioureas | Analgesic | Modulation of pain pathways |

| 3,6-diunsaturated 2,5-diketopiperazines | Anticancer | Induction of apoptosis, cell cycle arrest |

| EGFR Tyrosine Kinase Inhibitors | Anticancer | Inhibition of EGFR signaling |

| Non-nucleoside reverse transcriptase inhibitors | Antiviral | Inhibition of reverse transcriptase |

| Pyrethroids | Insecticidal | Neurotoxin |

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Compartments

The persistence of 3-chlorobenzoyl cyanide in the environment is dictated by its susceptibility to various degradation processes. These can be broadly categorized into chemical and biological mechanisms that transform the parent molecule into other substances.

Chemical Degradation:

The primary chemical degradation pathway for this compound in aqueous environments is expected to be hydrolysis. Studies on the hydrolysis of benzoyl cyanide and p-chlorobenzoyl cyanide have shown that these acyl cyanides are susceptible to hydrolysis to their corresponding benzoic acids. npdc.govt.nzfishersci.comrsc.orgrsc.orgresearchgate.net The reaction involves the cleavage of the acyl-cyanide bond, yielding 3-chlorobenzoic acid and hydrogen cyanide.

The rate of this hydrolysis is significantly influenced by pH. For benzoyl and p-chlorobenzoyl cyanides, the hydrolysis is first-order with respect to the hydroxide (B78521) ion concentration at a pH above 5.0. npdc.govt.nzfishersci.comrsc.orgrsc.orgresearchgate.net In more acidic conditions (pH < 5.0), the rate becomes largely independent of pH, and unexpectedly, the rate can decrease as the concentration of hydronium ions increases. npdc.govt.nzfishersci.comrsc.orgrsc.orgresearchgate.net It is reasonable to assume that this compound would exhibit similar pH-dependent hydrolysis kinetics.

Biological Degradation:

Microbial degradation is a key process in the environmental breakdown of many organic compounds. For this compound, two main components of the molecule are subject to biological attack: the nitrile group and the chlorinated aromatic ring.

The biodegradation of aromatic nitriles has been observed in various microorganisms. researchgate.net Fungi and bacteria have been shown to possess enzymes capable of transforming the nitrile group. researchgate.net Two primary enzymatic pathways are involved in the initial breakdown of the nitrile functionality:

Nitrilase: This enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849).

Nitrile hydratase and Amidase: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.

Strains of bacteria such as Pseudomonas have been identified that can utilize cyanide compounds as a source of carbon and nitrogen. nih.gov Fungi like Fusarium solani have also demonstrated the ability to degrade cyanide. nih.gov

The chlorinated benzene (B151609) ring of this compound is also susceptible to microbial degradation. The biodegradation of 3-chlorobenzoate (B1228886), a likely hydrolysis product, has been studied in several bacterial strains, including Caballeronia, Paraburkholderia, and Cupriavidus. mdpi.com These bacteria can degrade 3-chlorobenzoate via a chlorocatechol ortho-cleavage pathway. mdpi.com

Metabolite Identification and Persistence Assessment

The degradation of this compound will lead to the formation of various intermediate compounds, or metabolites. The identity and persistence of these metabolites are crucial for a complete environmental risk assessment.

Based on the expected degradation pathways, the principal metabolites of this compound are 3-chlorobenzoic acid and cyanide.

3-Chlorobenzoic Acid: This metabolite is formed through the hydrolysis of the acyl cyanide group. 3-chlorobenzoic acid is a known biodegradable compound. mdpi.com Its persistence in the environment will depend on the presence of suitable microbial populations and environmental conditions that favor its degradation.

The persistence of the parent compound, this compound, is expected to be limited in environments with active microbial populations and conditions conducive to hydrolysis. However, in environments where these degradation mechanisms are slow, the compound may persist for longer periods.

Ecotoxicological Impact Assessment of Closely Related Chlorinated Nitriles/Cyanides

Due to the limited direct ecotoxicological data for this compound, an assessment of its potential impact on ecosystems relies on data from structurally similar compounds, such as other chlorinated benzonitriles.

Ecotoxicity data for o-chlorobenzonitrile and p-chlorobenzonitrile provide insights into the potential aquatic toxicity of this compound. Standardized tests on representative aquatic organisms are used to determine the concentrations at which adverse effects are observed.

Interactive Data Table: Ecotoxicity of Chlorobenzonitriles to Aquatic Organisms

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| o-Chlorobenzonitrile | Pseudokirchneriella subcapitata (Algae) | 72h | EC50 (Growth Inhibition) | 19 | env.go.jpenv.go.jp |

| o-Chlorobenzonitrile | Daphnia magna (Crustacean) | 48h | EC50 (Immobilization) | 18 | env.go.jpenv.go.jp |

| o-Chlorobenzonitrile | Oryzias latipes (Fish) | 96h | LC50 (Mortality) | 37 | env.go.jpenv.go.jp |

| p-Chlorobenzonitrile | Photobacterium phosphoreum (Bacteria) | 5 min | EC50 | 4.06 | fishersci.com |

| p-Chlorobenzonitrile | Photobacterium phosphoreum (Bacteria) | 15 min | EC50 | 3.88 | fishersci.com |

| p-Chlorobenzonitrile | Photobacterium phosphoreum (Bacteria) | 30 min | EC50 | 4.45 | fishersci.com |

| 4-Chlorobenzonitrile | Algae or other aquatic plants | 72h | EC50 | 20.5 | cymitquimica.com |

| 4-Chlorobenzonitrile | Crustacea | 48h | EC50 | 8.06 | cymitquimica.com |

| 4-Chlorobenzonitrile | Fish | 96h | LC50 | 61 | cymitquimica.com |

EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.

The available data indicate that chlorinated benzonitriles are toxic to aquatic organisms, with effects observed at concentrations in the low milligrams per liter range. There is a general lack of ecotoxicity data for these compounds in terrestrial organisms.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (logKow). A higher logKow value generally indicates a greater potential for bioaccumulation.

Direct experimental data on the bioaccumulation of this compound is not available. However, the logKow values for related chlorobenzonitriles can provide an indication of its likely behavior.

Interactive Data Table: LogKow Values of Related Chlorobenzonitriles

| Compound | LogKow | Reference |

| 2-Chlorobenzonitrile | 2.18 | arizona.edu |

| 3-Chlorobenzonitrile | 2.18 | wikipedia.org |

| 4-Chlorobenzonitrile | 2.0 | wikipedia.org |

Q & A

Q. What are the recommended methods for synthesizing 3-chlorobenzoyl cyanide in a laboratory setting, and how can reaction efficiency be optimized?

Synthesis typically involves the nucleophilic substitution of 3-chlorobenzoyl chloride with a cyanide source (e.g., KCN or NaCN) under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), solvent choice (anhydrous acetone or DMF for solubility), and stoichiometric ratios (excess cyanide to drive the reaction). Monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy helps track progress. Optimization may require adjusting reaction time, catalyst use (e.g., phase-transfer catalysts), or inert atmosphere conditions to prevent hydrolysis .

Q. How should this compound be safely stored and handled to prevent degradation or hazardous exposure?

Store in airtight, UV-resistant containers at 2–8°C in a dry, ventilated environment. Use secondary containment to avoid spills. Handling requires PPE (gloves, goggles, lab coat) and fume hoods to mitigate inhalation risks. Decomposition products (e.g., HCN gas) may form under heat or humidity; thus, regular stability testing via GC-MS is advised to verify purity .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- HPLC-UV or GC-MS for quantitative purity assessment (≥98% purity for research-grade material).

- FTIR to identify functional groups (C≡N stretch ~2200 cm⁻¹; C=O ~1700 cm⁻¹).

Calibrate instruments using certified reference standards, and validate methods with spike-recovery experiments to ensure accuracy .

Q. How can researchers mitigate interference from cyanide byproducts during analysis?

Automated membrane dialysis (e.g., EPA Method 335.4) isolates cyanide species before colorimetric detection, reducing matrix interference. For trace-level analysis, use ion chromatography with pulsed amperometric detection (IC-PAD) or derivatization techniques (e.g., pyridine-barbituric acid reaction) to enhance specificity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing chlorine and cyanide groups activate the carbonyl carbon for nucleophilic attack. Kinetic studies using stopped-flow spectrometry reveal a two-step mechanism: (1) rapid formation of a tetrahedral intermediate, followed by (2) slower proton transfer. Solvent polarity and nucleophile strength (e.g., amines vs. alkoxides) significantly affect rate constants. Computational DFT studies can model transition states to predict regioselectivity .

Q. How do environmental factors (pH, temperature, light) influence the stability of this compound?

- pH : Hydrolysis accelerates under alkaline conditions (pH >9), yielding 3-chlorobenzoic acid and HCN.

- Temperature : Arrhenius plots show decomposition rates doubling per 10°C increase above 25°C.

- Light : UV exposure induces radical formation, detected via ESR spectroscopy.

Design accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring to identify degradation pathways and establish shelf-life criteria .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example, enol-keto tautomerism in derivatives can shift carbonyl peaks. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to standardize conditions. Cross-validate findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous assignments .

Q. How can researchers design experiments to elucidate the compound’s role in multi-step synthetic pathways (e.g., heterocyclic ring formation)?

Employ tandem MS/MS to track intermediates in real-time. For example, in quinazoline synthesis, use isotopic labeling (¹³C-cyanide) to trace carbon incorporation. Optimize stepwise yields via DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity) and minimize side products .

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

Q. How can computational chemistry predict the environmental fate and toxicity of this compound?

Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and ecotoxicity. Molecular docking studies can predict interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with microcosm experiments (soil/water systems) and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.